molecular formula C23H28N2O B2531208 Phenylcyclopentyl 4-benzylpiperazinyl ketone CAS No. 942838-83-7

Phenylcyclopentyl 4-benzylpiperazinyl ketone

Cat. No.: B2531208
CAS No.: 942838-83-7
M. Wt: 348.49
InChI Key: YCLKGEFKYLYLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a chemical compound with the molecular formula C23H28N2O and a molecular weight of 348.49 This compound is known for its unique structure, which includes a phenyl group, a cyclopentyl ring, and a benzylpiperazinyl moiety

Scientific Research Applications

Phenylcyclopentyl 4-benzylpiperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylcyclopentyl 4-benzylpiperazinyl ketone typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form phenylcyclopentanol. This intermediate is then reacted with benzylpiperazine in the presence of a suitable catalyst to yield the final product . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenylcyclopentyl 4-benzylpiperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylpiperazinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylcyclopentyl carboxylic acid.

    Reduction: Formation of phenylcyclopentyl alcohol.

    Substitution: Formation of substituted benzylpiperazinyl derivatives.

Mechanism of Action

The mechanism of action of Phenylcyclopentyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phenylcyclopentyl 4-benzylpiperazinyl ketone can be compared with other similar compounds such as:

    3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Known for its anti-inflammatory and analgesic properties.

    3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: Exhibits peripheral n-cholinolytic activity.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLKGEFKYLYLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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